Methyl nonanoate
Methyl nonanoate
Methyl nonanoate is a fatty acid methyl ester obtained from the formal condensation of methanol and nonanoic acid; a colourless liquid with a fruity odour, used in perfumes and flavours, and for medical research. It has a role as an epitope, a fragrance, an antifungal agent, an antinematodal drug and a plant metabolite. It is functionally related to a methanol and a nonanoic acid.
Methyl nonanoate is a natural product found in Daphne odora, Astragalus mongholicus, and other organisms with data available.
Methyl nonanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Methyl nonanoate is a natural product found in Daphne odora, Astragalus mongholicus, and other organisms with data available.
Methyl nonanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
1731-84-6
VCID:
VC21246655
InChI:
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3
SMILES:
CCCCCCCCC(=O)OC
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
Methyl nonanoate
CAS No.: 1731-84-6
Cat. No.: VC21246655
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl nonanoate is a fatty acid methyl ester obtained from the formal condensation of methanol and nonanoic acid; a colourless liquid with a fruity odour, used in perfumes and flavours, and for medical research. It has a role as an epitope, a fragrance, an antifungal agent, an antinematodal drug and a plant metabolite. It is functionally related to a methanol and a nonanoic acid. Methyl nonanoate is a natural product found in Daphne odora, Astragalus mongholicus, and other organisms with data available. Methyl nonanoate is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 1731-84-6 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | methyl nonanoate |
| Standard InChI | InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3 |
| Standard InChI Key | IJXHLVMUNBOGRR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCCCC(=O)OC |
| Appearance | Unit:100 mgPurity:99%Physical liquid |
| Boiling Point | 213.00 to 214.00 °C. @ 760.00 mm Hg |
| Melting Point | -35 °C |
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